![molecular formula C20H17N3O4 B3906428 N'-[(2-methyl-3-nitrobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B3906428.png)
N'-[(2-methyl-3-nitrobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide
Overview
Description
N-[(2-methyl-3-nitrobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide, also known as MNBA, is a chemical compound that has been studied extensively for its potential applications in scientific research. MNBA is a member of the class of compounds known as imidamides, which are known for their diverse biological activities. In
Mechanism of Action
The mechanism of action of N'-[(2-methyl-3-nitrobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N'-[(2-methyl-3-nitrobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N'-[(2-methyl-3-nitrobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide has also been shown to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
N'-[(2-methyl-3-nitrobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide has been shown to have various biochemical and physiological effects. N'-[(2-methyl-3-nitrobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. N'-[(2-methyl-3-nitrobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide has also been shown to reduce oxidative stress and DNA damage. N'-[(2-methyl-3-nitrobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
N'-[(2-methyl-3-nitrobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide has several advantages for lab experiments. N'-[(2-methyl-3-nitrobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide is relatively easy to synthesize and purify, making it an accessible compound for researchers. N'-[(2-methyl-3-nitrobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide has also been shown to have low toxicity in vitro and in vivo. However, N'-[(2-methyl-3-nitrobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide has some limitations for lab experiments. N'-[(2-methyl-3-nitrobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide has poor solubility in water, which can limit its use in certain experiments. N'-[(2-methyl-3-nitrobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide also has limited stability in solution, which can make it difficult to store and use over time.
Future Directions
There are several future directions for research on N'-[(2-methyl-3-nitrobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide. One area of interest is the potential use of N'-[(2-methyl-3-nitrobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another area of interest is the development of new synthetic methods for N'-[(2-methyl-3-nitrobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide and related compounds. Additionally, further studies are needed to fully understand the mechanism of action of N'-[(2-methyl-3-nitrobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide and its effects on various signaling pathways.
Scientific Research Applications
N'-[(2-methyl-3-nitrobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. N'-[(2-methyl-3-nitrobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide has been shown to have anti-inflammatory, antioxidant, and anticancer properties.
properties
IUPAC Name |
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-methyl-3-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-13-16(10-5-11-18(13)23(25)26)20(24)27-22-19(21)12-15-8-4-7-14-6-2-3-9-17(14)15/h2-11H,12H2,1H3,(H2,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSXJOXIECMNTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)ON=C(CC2=CC=CC3=CC=CC=C32)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)O/N=C(/CC2=CC=CC3=CC=CC=C32)\N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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